7-chloroimidazo[1,2-c]pyrimidin-5-olate
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Overview
Description
7-Chloroimidazo[1,2-c]pyrimidin-5-olate is a heterocyclic compound with the molecular formula C6H4ClN3O. It is known for its unique structure, which combines an imidazole ring fused to a pyrimidine ring, with a chlorine atom at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloroimidazo[1,2-c]pyrimidin-5-olate typically involves the reaction of 5,7-dichloroimidazo[1,2-c]pyrimidine with morpholine in a solvent mixture of dichloromethane and ethanol at 0°C. The reaction mixture is stirred at room temperature for 2 hours, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
7-Chloroimidazo[1,2-c]pyrimidin-5-olate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Functionalization Reactions: The imidazole and pyrimidine rings can be functionalized to introduce new functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Reduction Products: Reduced forms with different oxidation states.
Scientific Research Applications
7-Chloroimidazo[1,2-c]pyrimidin-5-olate has diverse applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of azabenzimidazoles, which are potent ATR inhibitors with applications in oncology.
Material Science: The compound shows potential in optoelectronic devices, sensors, and emitters for confocal microscopy and imaging.
Organic Synthesis: It serves as a starting material for the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-chloroimidazo[1,2-c]pyrimidin-5-olate involves its interaction with molecular targets such as ATR (ataxia telangiectasia and Rad3-related protein). By inhibiting ATR, the compound can interfere with DNA damage response pathways, making it a valuable tool in cancer research .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloroimidazo[1,2-a]pyrimidin-5-olate
- 5,7-Dichloroimidazo[1,2-c]pyrimidine
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
Uniqueness
7-Chloroimidazo[1,2-c]pyrimidin-5-olate stands out due to its specific substitution pattern and the presence of both imidazole and pyrimidine rings. This unique structure contributes to its diverse reactivity and wide range of applications in scientific research .
Properties
Molecular Formula |
C6H3ClN3O- |
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Molecular Weight |
168.56 g/mol |
IUPAC Name |
7-chloroimidazo[1,2-c]pyrimidin-5-olate |
InChI |
InChI=1S/C6H4ClN3O/c7-4-3-5-8-1-2-10(5)6(11)9-4/h1-3H,(H,9,11)/p-1 |
InChI Key |
MORDDYJPVSRHAG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN2C(=N1)C=C(N=C2[O-])Cl |
Origin of Product |
United States |
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